molecular formula C20H21ClN2O2 B2929763 2-(4-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 946220-49-1

2-(4-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2929763
CAS No.: 946220-49-1
M. Wt: 356.85
InChI Key: REUJVPDWUMJDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H21ClN2O2 and its molecular weight is 356.85. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Drug Metabolism

  • Accelerator Mass Spectrometry (AMS) in Pharmacokinetics : A study by Garner et al. (2002) utilized AMS to analyze the metabolism and excretion of a farnesyl transferase inhibitor with a chlorophenyl group, illustrating the use of advanced analytical techniques in pharmacokinetic studies. This approach allows for the tracing of drug-related carbon (14C) in plasma, urine, and feces, providing detailed insights into the drug's metabolism and excretion patterns. The research highlights the potential of AMS in studying the pharmacokinetics of compounds with complex structures, such as "2-(4-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)acetamide" (Garner et al., 2002).

Toxicology and Environmental Health

  • Exposure to Chlorophenols and Health Risks : Research on the health effects of exposure to chlorophenols, as conducted by Smith et al. (1984), provides insights into the toxicological profiles of chlorophenyl compounds. Although this study focuses on phenoxyherbicides and chlorophenols in relation to soft tissue sarcoma, it underlines the importance of understanding the health implications of exposure to chemicals with chlorophenyl structures. This knowledge can inform safety assessments and regulatory decisions for related compounds (Smith et al., 1984).

Mechanism of Action and Therapeutic Potential

  • NMDA-Receptor Modulation and Suicidality : A study by Erhardt et al. (2012) explored the connection between inflammation, glutamate agonism, and suicidality, focusing on the modulation of the NMDA receptor. While the compound does not directly pertain to "2-(4-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)acetamide," the research methodology and the focus on receptor interactions could be relevant for investigating the neuropharmacological applications of quinolinyl acetamides. This approach could potentially reveal novel therapeutic targets or adverse effects associated with receptor modulation (Erhardt et al., 2012).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-2-11-23-18-9-8-17(13-15(18)5-10-20(23)25)22-19(24)12-14-3-6-16(21)7-4-14/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUJVPDWUMJDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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